BenchChemオンラインストアへようこそ!

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cheminformatics Drug Discovery Chemical Biology

N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-23-1) is a structurally novel, fully synthetic small molecule (C₁₆H₁₅N₅O, MW 293.33) that occupies a distinct region of chemical space through the simultaneous incorporation of indole-2-carboxamide, azetidine, and pyridazin-3-amine pharmacophores. No peer-reviewed pharmacological data, patent-disclosed biological activity, or regulatory filing information exist. Procurement is justified for exploratory high-throughput screening, kinase panel profiling, or linker diversification studies where scaffold novelty and IP position outweigh the need for pre-existing validation. Researchers must generate all primary comparative data internally.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2097869-23-1
Cat. No. B2851043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097869-23-1
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=CC=CC=C3N2)NC4=NN=CC=C4
InChIInChI=1S/C16H15N5O/c22-16(14-8-11-4-1-2-5-13(11)19-14)21-9-12(10-21)18-15-6-3-7-17-20-15/h1-8,12,19H,9-10H2,(H,18,20)
InChIKeyKEJLRNABVMRQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1H-Indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-23-1): Chemical Identity and Research Procurement Context


N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-23-1) is a fully synthetic small molecule (C₁₆H₁₅N₅O, MW 293.33) that embeds indole, azetidine, and pyridazine pharmacophores within a single framework . As of the latest search across primary literature, patent repositories, and authoritative cheminformatics databases (ChEMBL, PubChem, ZINC, BindingDB), no peer-reviewed pharmacological data, no patent-disclosed biological activity, and no regulatory filing information have been identified for this specific compound. Its existence is documented exclusively through commercial chemical supplier catalogs, where it is listed as a research-grade building block for exploratory medicinal chemistry and chemical biology applications . The absence of published target engagement, potency, selectivity, ADMET, or in vivo efficacy data means that all evidence-based differentiation must be anchored in molecular design rationale and structural uniqueness rather than experimental validation.

Why Generic Substitution of N-[1-(1H-Indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Is Not Supported by Current Evidence


In the absence of published pharmacological data, the question of substitution must be framed in terms of structural novelty rather than functional interchangeability. N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine occupies a distinct region of chemical space defined by the simultaneous presence of three heterocyclic motifs . Indole-2-carboxamide is a well-precedented kinase and protein–protein interaction (PPI) hinge-binding motif [1]; pyridazin-3-amine serves as a hydrogen-bond donor/acceptor scaffold commonly exploited in ATP-competitive inhibitor design ; and the azetidine ring introduces conformational restriction and vector control that influences target selectivity and physicochemical properties relative to more flexible piperidine or pyrrolidine analogs . No compound in publicly searchable databases matches this exact tripartite scaffold. Therefore, a researcher or procurement officer cannot simply substitute a generic indole-2-carboxamide, a generic azetidinyl-pyridazine, or a simple indole-pyridazine conjugate and expect to reproduce the conformational, electronic, or binding properties of this compound. Substitution without experimental validation introduces uncontrolled variables that undermine reproducibility in hit-to-lead optimization, chemical probe development, or SAR library construction. However, this structural argument must be explicitly caveated: no direct comparative data exist to quantify the functional consequences of this structural differentiation.

Quantitative Comparative Evidence for N-[1-(1H-Indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine: Current Status and Data Gaps


Structural Uniqueness vs. Closest Database Analogs: Tanimoto Similarity and Scaffold-Level Distinctiveness

A comprehensive search of ChEMBL, PubChem, ZINC, and BindingDB databases as of April 2026 identified no exact match and no close structural analog (Tanimoto similarity > 0.85 to the target compound) with published bioactivity data [1]. The target compound features a unique three-component architecture: an indole-2-carbonyl group linked via an amide bond to an azetidine ring, which is in turn connected via an amine linker to a pyridazin-3-yl moiety . In contrast, the closest commercially cataloged analogs lack either the azetidine linker, the pyridazine ring, or the indole-2-carbonyl pharmacophore. For instance: N-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine (regioisomer with indole-3-carbonyl) differs in the substitution position on the indole ring; N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine replaces pyridazine with pyrazine; and N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine substitutes the indole entirely with a chlorophenyl group . These differences are expected to alter hydrogen-bonding capacity, electron distribution, and molecular shape in ways that are relevant for target binding, but no direct comparative binding or activity data exist to quantify the magnitude of these effects.

Cheminformatics Drug Discovery Chemical Biology

Application Scenarios for N-[1-(1H-Indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Based on Rational Structural Inference


De Novo Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Design

In early-stage kinase or PPI inhibitor discovery where novel intellectual property is a priority, procurement of this compound is justified by its unexplored three-dimensional scaffold. The indole-2-carboxamide motif is broadly validated as a kinase hinge binder [1], and the azetidine linker provides conformational restriction that can reduce entropic penalties upon binding relative to flexible diamine linkers . Researchers may rationally screen this compound in kinase panels, bromodomain assays, or other ATP-competitive enzyme targets. However, no screening data exist to confirm or refute this hypothesis; its use is therefore best suited to exploratory high-throughput or fragment-based screening where novelty and IP position outweigh the need for pre-existing validation.

Chemical Probe Development Requiring Pyridazine-Derived Hydrogen-Bonding Geometry

The pyridazin-3-amine substituent provides two adjacent nitrogen atoms capable of acting as a bidentate hydrogen-bond donor/acceptor pair, a feature exploited in selective Tie2 kinase and phosphodiesterase inhibitors . This compound may serve as a starting point for developing probes targeting enzymes or receptors that recognize pyridazine-based pharmacophores. However, no selectivity, potency, or pharmacokinetic data are available to benchmark performance relative to established pyridazine-containing probes, and any such use requires full de novo characterization.

Structure–Activity Relationship (SAR) Expansion of Indole-2-Carboxamide Series

For medicinal chemistry programs already working with indole-2-carboxamide lead series (e.g., glycogen phosphorylase inhibitors, MCH1 receptor antagonists, or Chk2/ATM kinase inhibitors) [1], this compound offers a divergent vector via its azetidine-pyridazine tail. It can serve as a comparator to piperidine-, piperazine-, or pyrrolidine-linked analogs, enabling systematic exploration of linker conformational effects on potency, selectivity, and physicochemical properties. Procurement is appropriate when the existing series requires linker diversification, but researchers must generate all primary comparative data internally.

Quote Request

Request a Quote for N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.